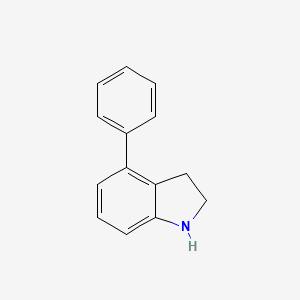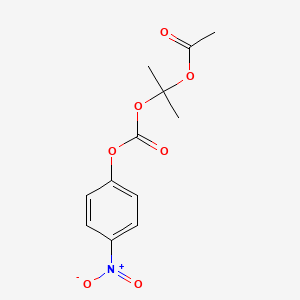
Acetoxyisopropyl p-nitrophenyl carbonate
描述
Acetoxyisopropyl p-nitrophenyl carbonate is a chemical compound known for its role in organic synthesis and polymer chemistry. It is an activated carbonate, which means it has an electron-withdrawing group (in this case, a nitro group) attached to the phenolic leaving group. This activation makes it highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetoxyisopropyl p-nitrophenyl carbonate typically involves the reaction of p-nitrophenol with acetoxyisopropyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
Acetoxyisopropyl p-nitrophenyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The activated carbonate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form p-nitrophenol and acetoxyisopropyl alcohol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Bases like pyridine, triethylamine
Major Products Formed
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
Thiocarbonates: Formed from reaction with thiols
科学研究应用
Acetoxyisopropyl p-nitrophenyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamates and carbonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or functionalize them for further reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers and resins, particularly in the preparation of polycarbonates and polyurethanes.
作用机制
The mechanism of action of acetoxyisopropyl p-nitrophenyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group. The electron-withdrawing nitro group on the phenyl ring stabilizes the transition state, making the carbonyl carbon more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and form the desired product.
相似化合物的比较
Similar Compounds
- Bis(methyl salicyl) carbonate
- Diphenyl carbonate
- Bis(pentafluorophenyl) carbonate
Uniqueness
Acetoxyisopropyl p-nitrophenyl carbonate is unique due to its high reactivity, which is attributed to the presence of the nitro group. This makes it more efficient in reactions compared to other carbonates like diphenyl carbonate. Its ability to form stable intermediates and facilitate rapid reactions is particularly valuable in synthetic chemistry and industrial applications.
属性
IUPAC Name |
2-(4-nitrophenoxy)carbonyloxypropan-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-8(14)19-12(2,3)20-11(15)18-10-6-4-9(5-7-10)13(16)17/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLUQGXOSXGRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225431 | |
| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179419-27-3 | |
| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179419-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


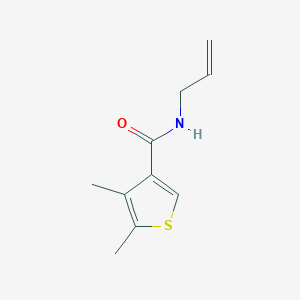


![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)
![2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole](/img/structure/B3110264.png)

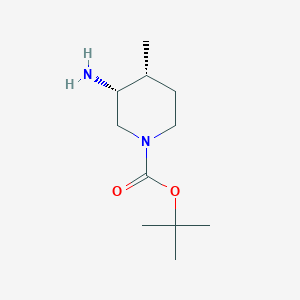

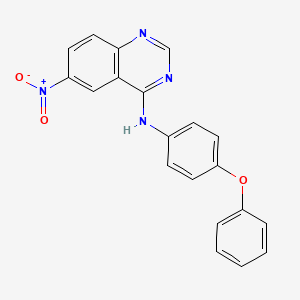
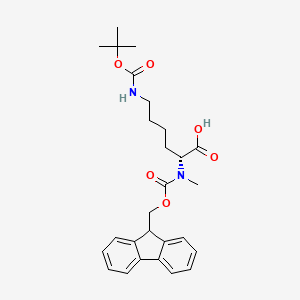
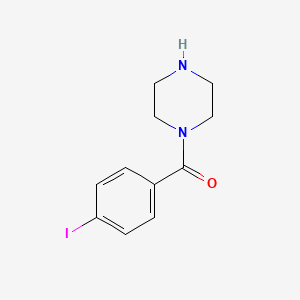
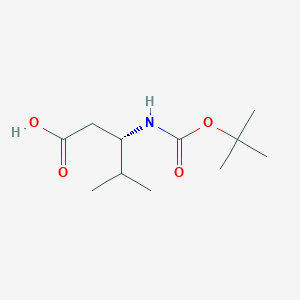
![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)
